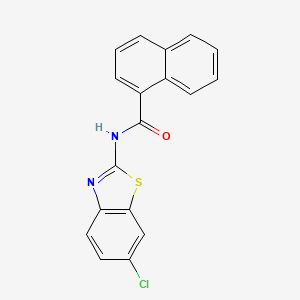
N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of “N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide” can be represented by the SMILES stringO=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key for this compound is BCQXILHHRAEBLY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide” is a solid compound with a molecular weight of 226.68 . The compound does not have a flash point .Aplicaciones Científicas De Investigación
Pharmacology: Anti-inflammatory and Analgesic Applications
N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide: derivatives have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents . These compounds are designed to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By targeting cyclo-oxygenase pathways, particularly COX-2, these derivatives aim to provide relief from inflammatory conditions without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Derivatives of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide have shown promising results in inhibiting the growth of various bacterial and fungal strains. Studies have indicated that these compounds exhibit moderate to good antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .
Biochemistry: Enzyme Inhibition
In the field of biochemistry, these compounds have been explored for their ability to bind and inhibit enzymes that are crucial for bacterial cell wall synthesis. Docking analysis has suggested that certain derivatives can form stable complexes with enzymes like E. coli MurB, indicating potential use in combating bacterial infections .
Material Science: Chemical Building Blocks
The chemical structure of N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide makes it a valuable building block in material science. Its derivatives could be used in the synthesis of complex organic compounds, polymers, or even as ligands in metal-organic frameworks (MOFs) for various applications ranging from catalysis to gas storage .
Safety and Hazards
“N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound carries the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302 - Harmful if swallowed and H319 - Causes serious eye irritation .
Direcciones Futuras
The future directions for “N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide” and similar benzothiazole derivatives include further exploration of their anti-inflammatory and analgesic activities . There is also interest in developing drugs devoid of gastrointestinal disorders while retaining clinical efficacy as anti-inflammatory agents .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact withcyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This inhibition can lead to a decrease in inflammation and pain, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound can reduce the production of prostaglandins, thereby reducing inflammation and pain .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, due to the decreased production of prostaglandins . This is similar to the effects of NSAIDs .
Propiedades
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-12-8-9-15-16(10-12)23-18(20-15)21-17(22)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBALQXQVFBWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2936283.png)
![3-chloro-4-fluoro-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2936285.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2936287.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2936288.png)


![8,11-Dioxadispiro[3.2.4.2]tridecan-2-one](/img/structure/B2936294.png)
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)


![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)
![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)